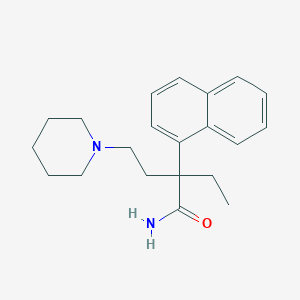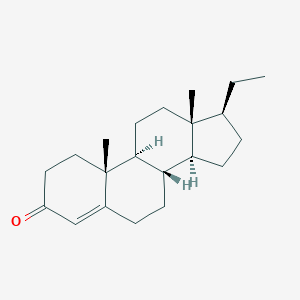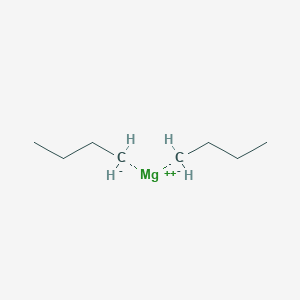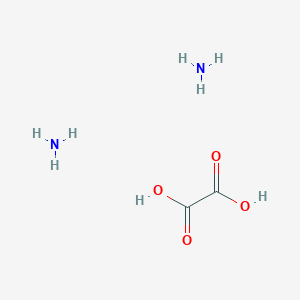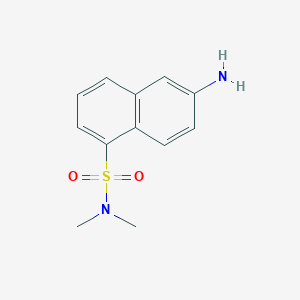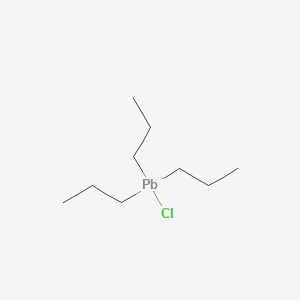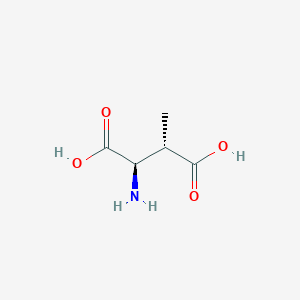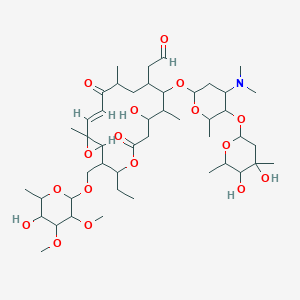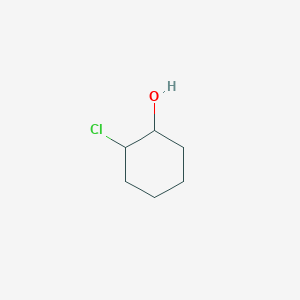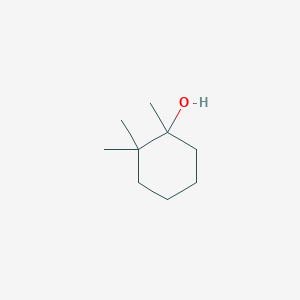
1,2,2-Trimethylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Trimethylcyclohexanol, also known as TCH, is a cyclic alcohol with a molecular formula of C9H18O. It is a colorless liquid with a mild odor and is commonly used as a solvent in various industrial applications. TCH has gained attention in recent years due to its potential use in scientific research, specifically in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of 1,2,2-Trimethylcyclohexanol is not fully understood, but it is believed to act as a reducing agent in certain chemical reactions. It may also act as a chiral auxiliary in asymmetric synthesis reactions, allowing for the production of enantiomerically pure compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,2,2-Trimethylcyclohexanol. However, it is not believed to have any significant toxic effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2,2-Trimethylcyclohexanol in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis reactions, allowing for the production of enantiomerically pure compounds. 1,2,2-Trimethylcyclohexanol is also a relatively inexpensive and readily available solvent. However, one limitation of using 1,2,2-Trimethylcyclohexanol is its low boiling point, which may limit its use in certain reactions.
Zukünftige Richtungen
There are several potential future directions for the use of 1,2,2-Trimethylcyclohexanol in scientific research. One area of interest is the use of 1,2,2-Trimethylcyclohexanol as a solvent in the synthesis of new pharmaceutical compounds. 1,2,2-Trimethylcyclohexanol may also be used as a chiral auxiliary in the production of new enantiomerically pure compounds. Additionally, further research may be conducted to better understand the mechanism of action of 1,2,2-Trimethylcyclohexanol in certain chemical reactions.
Synthesemethoden
The synthesis of 1,2,2-Trimethylcyclohexanol involves the reduction of the corresponding ketone, 1,2,2-trimethylcyclohexanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction takes place in a solvent such as ethanol or tetrahydrofuran and is typically carried out under reflux conditions.
Wissenschaftliche Forschungsanwendungen
1,2,2-Trimethylcyclohexanol has been used in various scientific research applications, particularly in the field of organic chemistry. It has been used as a solvent for the synthesis of various organic compounds, including natural products and pharmaceuticals. 1,2,2-Trimethylcyclohexanol has also been used as a chiral auxiliary in asymmetric synthesis reactions, allowing for the production of enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
1321-60-4 |
|---|---|
Produktname |
1,2,2-Trimethylcyclohexanol |
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
1,2,2-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(2)6-4-5-7-9(8,3)10/h10H,4-7H2,1-3H3 |
InChI-Schlüssel |
UENOQWSWMYJKIW-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1(C)O)C |
Kanonische SMILES |
CC1(CCCCC1(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



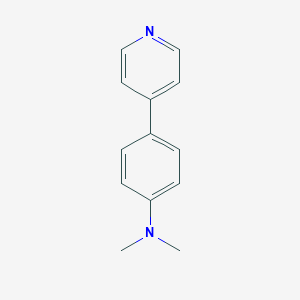
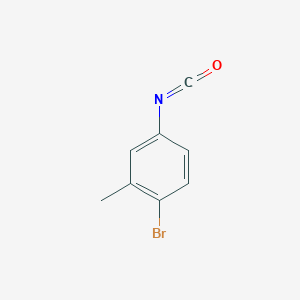
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)
